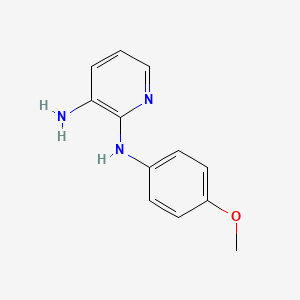

2-N-(4-methoxyphenyl)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(4-methoxyphenyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-10-6-4-9(5-7-10)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKVHRACPVAOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466148 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41010-68-8 | |

| Record name | N~2~-(4-Methoxyphenyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Methodological Guide to the Physicochemical Characterization of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-N-(4-methoxyphenyl)pyridine-2,3-diamine is a novel substituted diaminopyridine. Publicly available experimental data on its physicochemical properties is scarce, a common challenge in early-stage drug discovery for new chemical entities. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic characterization of this and similar molecules. It outlines predictive in silico methods and details authoritative, field-proven experimental protocols for determining critical physicochemical parameters such as melting point, solubility, pKa, and lipophilicity. The causality behind experimental choices is explained to ensure a robust, self-validating analytical workflow.

Compound Identity and Predicted Properties

Before embarking on experimental analysis, it is crucial to establish the compound's identity and leverage computational tools to predict its fundamental properties. These predictions offer a valuable baseline for experimental design and interpretation.

Chemical Structure:

Table 1: Core Identifiers and In Silico Physicochemical Predictions

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated |

| CAS Number | Not available | - |

| Predicted XLogP3 | 1.7 - 2.5 | Varies by algorithm |

| Predicted Aqueous Solubility | Low to Moderate | Varies by algorithm |

| Predicted pKa (Strongest Basic) | 5.5 - 6.5 (Pyridinic N) | Varies by algorithm |

| Predicted Polar Surface Area | ~75 Ų | Varies by algorithm |

Note: Predicted values are generated by computational models and require experimental verification. They serve as estimates to guide analytical method development.

The substituted diaminopyridine scaffold is of significant interest in medicinal chemistry. Compounds with this core have been investigated for various therapeutic applications, including as antibacterial agents.[1][2][3] The introduction of the 4-methoxyphenyl group is expected to modulate lipophilicity and potentially influence target binding and pharmacokinetic properties.

Experimental Determination of Physicochemical Properties

A rigorous, multi-faceted experimental approach is required to accurately define the compound's behavior. The following sections detail the rationale and step-by-step protocols for measuring key parameters.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, well-defined melting peak, as measured by DSC, suggests high purity.[4][5] DSC is superior to traditional capillary methods as it also provides quantitative data on the enthalpy of fusion (ΔHfus), offering insights into the crystal lattice energy.[6][7] We choose a controlled heating rate (e.g., 2-10 °C/min) to ensure thermal equilibrium and accurate detection of the phase transition.[6][7]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument using certified standards like indium (m.p. 156.6 °C).[6]

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[7]

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).[6]

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.[5][8] The area under the peak corresponds to the heat of fusion.

Workflow Visualization: DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility via Shake-Flask Method

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[9][10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11][12] By agitating an excess of the solid compound in a buffered solution until equilibrium is reached, we ensure the solution is truly saturated, providing a definitive solubility value at a specific pH and temperature.[13] Using buffers relevant to physiological conditions (e.g., pH 7.4 phosphate-buffered saline) is essential for drug development applications.

Experimental Protocol: Shake-Flask Solubility

-

Solution Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[14]

-

Sample Preparation: Add an excess amount of solid this compound to several vials (in triplicate) containing a known volume of the pH 7.4 buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[9][12]

-

Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to obtain a clear, saturated supernatant.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

Workflow Visualization: Shake-Flask Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Dissociation Constant (pKa) via Potentiometric Titration

Expertise & Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[15] For this compound, we expect multiple basic pKa values associated with the pyridine ring nitrogen and the two exocyclic amino groups. Potentiometric titration is a highly precise and direct method for pKa determination.[16][17] It involves monitoring pH changes as a titrant is added, with the pKa corresponding to the pH at the half-equivalence point on the titration curve.[18][19]

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[16] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[18]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[18] Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The inflection points on the curve correspond to the equivalence points. The pKa values are determined from the pH at the midpoints of the buffer regions (half-equivalence points).[17][18]

Lipophilicity (LogP) via RP-HPLC

Expertise & Causality: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It influences membrane permeability and protein binding.[20] While the shake-flask method is the traditional approach, it can be resource-intensive.[21] A reversed-phase HPLC (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative.[22][23] The method is based on the correlation between a compound's retention time on a hydrophobic C18 column and its known LogP value. A calibration curve is built using standards with well-established LogP values, allowing the LogP of the unknown compound to be determined from its retention time.[11][22]

Experimental Protocol: RP-HPLC for LogP Determination

-

System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

Calibration Standards: Prepare solutions of at least five reference compounds with known LogP values that span the expected range of the test compound.

-

Calibration Run: Inject each standard and record its retention time (tR). Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

-

Data Analysis (Calibration): For each standard, calculate the capacity factor k' = (tR - t0) / t0. Plot log k' versus the known LogP values. A linear regression of this plot provides the calibration curve.

-

Sample Analysis: Inject the this compound solution, determine its retention time, calculate its log k', and use the calibration curve to determine its LogP value.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

- Determination of logP coefficients via a RP-HPLC column.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

- High throughput HPLC method for determining Log P values.

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry - ACS Publications. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

How Does DSC Measure Melting Point (Tm)?. YouTube. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

Expt. 8: Differential Scanning Calorimetry. Williams College. [Link]

-

2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. Semantic Scholar. [Link]

-

Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. NIH. [Link]

-

DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

History and future of antimicrobial diaminopyrimidines. PubMed. [Link]

Sources

- 1. 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. | Semantic Scholar [semanticscholar.org]

- 2. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. youtube.com [youtube.com]

- 6. scielo.br [scielo.br]

- 7. web.williams.edu [web.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. scispace.com [scispace.com]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

Abstract

This technical guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-N-(4-methoxyphenyl)pyridine-2,3-diamine. Given the compound's relevance in synthetic and medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous structural verification and quality control. This document moves beyond a simple data sheet, offering a predictive analysis grounded in fundamental NMR principles and comparative data from its constituent substructures: 2,3-diaminopyridine and N-substituted 4-methoxyaniline. We will explore the rationale behind expected chemical shifts, coupling patterns, and through-space interactions. Furthermore, this guide furnishes detailed, field-proven protocols for sample preparation and data acquisition, including advanced 2D NMR experiments, to ensure researchers can confidently validate their synthetic outcomes.

Introduction to the Molecule and Spectroscopic Challenge

Significance of the Diaminopyridine Scaffold

The 2,3-diaminopyridine moiety is a crucial building block in the synthesis of imidazo[4,5-b]pyridines, which are heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities.[1] The introduction of a substituted aryl group, such as a 4-methoxyphenyl ring, modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and pharmacokinetic profile.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation. It provides unparalleled insight into the molecular framework by mapping the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR is essential to confirm the regiochemistry of the N-arylation and to verify the integrity of the final structure.

A Predictive and Methodical Approach

While direct experimental spectra for this specific compound are not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed. This guide employs a first-principles approach, dissecting the molecule into its primary fragments and analyzing the predictable electronic effects (induction and resonance) that govern the spectral output. This predictive framework serves as a robust benchmark for scientists synthesizing this compound.

Molecular Structure and Atom Numbering for NMR Assignment

To ensure clarity in spectral assignment, a standardized numbering system is essential. The following diagram illustrates the structure of this compound with the IUPAC-recommended numbering for the pyridine ring and primed numbers for the phenyl substituent.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be rich in information, with distinct regions for aromatic, amine, and methoxy protons. The analysis below is based on a standard deuterated solvent such as DMSO-d₆, which is ideal for observing exchangeable NH protons.

Aromatic Region: Pyridine Moiety (H-4, H-5, H-6)

The pyridine ring protons will form an AMX spin system, influenced by strong electron-donating effects from the two amino groups.

-

H-4: This proton is ortho to the C3-NH₂ group and meta to the C2-NH group. It is expected to appear as a doublet of doublets (dd) and will be shifted upfield due to the combined electron-donating character of the substituents.

-

H-5: Positioned between two carbons, H-5 will couple to both H-4 and H-6. It is expected to be the most upfield of the pyridine protons and will likely appear as a triplet or a doublet of doublets.

-

H-6: This proton is ortho to the ring nitrogen, which is an electron-withdrawing center. However, it is also para to the C3-NH₂ group. The net effect will place its resonance downfield relative to H-4 and H-5, appearing as a doublet of doublets.

Aromatic Region: 4-Methoxyphenyl Moiety (H-2'/6', H-3'/5')

This para-substituted ring will exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

-

H-3'/H-5': These protons are ortho to the electron-donating methoxy group (-OCH₃) and will be shielded, appearing at a higher field (lower ppm).

-

H-2'/H-6': These protons are ortho to the electron-withdrawing N-H linker and will be deshielded, appearing at a lower field (higher ppm).

Exchangeable and Aliphatic Protons (NH, NH₂, OCH₃)

-

C3-NH₂: The primary amine protons are expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.

-

C2-NH: The secondary amine proton will likely appear as a singlet, typically further downfield than the primary amine due to its attachment to two aromatic systems. This peak will disappear upon a D₂O shake, a key validation experiment.

-

-OCH₃: The methoxy group protons are magnetically equivalent and do not couple with other protons. They will produce a sharp, distinct singlet integrating to 3H, typically in the range of 3.7-3.8 ppm.[2]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C2-NH | 8.5 - 9.5 | broad s | - | 1H |

| H-6 | 7.5 - 7.8 | dd | J ≈ 5.0, 1.5 | 1H |

| H-2'/H-6' | 7.3 - 7.6 | d | J ≈ 8.5-9.0 | 2H |

| H-4 | 6.9 - 7.2 | dd | J ≈ 7.5, 5.0 | 1H |

| H-3'/H-5' | 6.8 - 7.0 | d | J ≈ 8.5-9.0 | 2H |

| H-5 | 6.5 - 6.7 | t or dd | J ≈ 7.5, 5.0 | 1H |

| C3-NH₂ | 5.0 - 6.0 | broad s | - | 2H |

| -OCH₃ | 3.7 - 3.8 | s | - | 3H |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will complement the ¹H data, providing a map of the carbon skeleton. Assignments are based on known chemical shifts of substituted pyridines and anisoles.[3][4]

Pyridine Ring Carbons

The positions of the carbon signals are dictated by their proximity to the electronegative ring nitrogen and the electron-donating amino groups.

-

C-2 & C-3: These carbons are directly attached to nitrogen atoms and will be significantly deshielded, appearing far downfield. C-2 is expected to be further downfield as it is also bonded to the ring nitrogen.

-

C-6: Being ortho to the ring nitrogen, this carbon will be deshielded and appear downfield.

-

C-4 & C-5: These carbons will be the most shielded of the pyridine ring carbons, appearing at higher fields.

Phenyl Ring Carbons

-

C-4': This carbon, bonded to the electronegative oxygen of the methoxy group, will be the most deshielded of the phenyl carbons.

-

C-1': The ipso-carbon, where the ring attaches to the C2-NH group, will also be deshielded.

-

C-2'/C-6' & C-3'/C-5': These pairs of equivalent carbons will appear as two distinct signals. The C-3'/C-5' carbons, ortho to the methoxy group, are expected to be more shielded (upfield) than the C-2'/C-6' carbons.

Methoxy Carbon

-

-OCH₃: The methoxy carbon has a highly characteristic chemical shift, anticipated to be around 55-56 ppm.[3][5]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Expected DEPT-135 Signal |

| C-4' | 152 - 156 | None (Quaternary) |

| C-2 | 148 - 152 | None (Quaternary) |

| C-6 | 140 - 145 | Positive (CH) |

| C-3 | 135 - 140 | None (Quaternary) |

| C-1' | 132 - 136 | None (Quaternary) |

| C-4 | 125 - 130 | Positive (CH) |

| C-2'/C-6' | 120 - 124 | Positive (CH) |

| C-3'/C-5' | 114 - 118 | Positive (CH) |

| C-5 | 110 - 115 | Positive (CH) |

| -OC H₃ | 55 - 56 | Positive (CH₃) |

Experimental Protocols for Data Acquisition and Validation

To ensure the acquisition of high-quality, unambiguous spectral data, the following self-validating workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and structural validation.

Sample Preparation Protocol

-

Weighing: Accurately weigh 5-10 mg of the purified solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes the compound well and allows for the clear observation of NH protons. CDCl₃ can also be used, but amine protons may be broader or exchange more rapidly.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample vial.

-

Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.

¹H NMR Acquisition Protocol

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[6]

-

Experiment: Standard proton acquisition.

-

Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Validation: Perform a D₂O exchange experiment. Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the NH and NH₂ protons should diminish or disappear, confirming their assignment.

¹³C NMR Acquisition Protocol

-

Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) should be run to obtain singlets for all carbon atoms.

-

Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent. This is a crucial step for unambiguous assignment.[2]

Advanced 2D NMR for Unambiguous Confirmation

For complete and irrefutable structural proof, the following 2D NMR experiments are advised:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will clearly show the connectivity between H-4, H-5, and H-6 on the pyridine ring and the mutual coupling of the AA'BB' system on the phenyl ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons by observing correlations from nearby protons. For instance, the methoxy protons (-OCH₃) should show a correlation to C-4', confirming its assignment.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the expected chemical shifts, multiplicities, and coupling patterns derived from its constituent fragments, researchers can confidently interpret experimental data. The provided protocols for data acquisition and the strategic use of 1D and 2D NMR techniques constitute a comprehensive methodology for the unambiguous structural verification of this important synthetic compound. This document serves not only as a reference for the target molecule but also as a methodological template for the analysis of similarly complex heterocyclic systems.

References

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link][3][5][7]

-

Wong, C. M., et al. (2017). Supplementary Information. Green Chemistry. This reference provides examples of NMR data for N-substituted 4-methoxyaniline derivatives. Available at: [Link][8]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link][2]

-

PubChem. (n.d.). 2,3-Diaminopyridine. National Center for Biotechnology Information. Available at: [Link][9]

-

Katritzky, A. R., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link][4]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc. Available at: [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for method development, data interpretation, and troubleshooting, grounded in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.

Introduction: The Analytical Imperative

This compound is a heterocyclic amine containing multiple functional groups amenable to mass spectrometric analysis: a pyridine ring, two amine functionalities, and a methoxyphenyl group. The presence of basic nitrogen atoms on the pyridine ring and as amino substituents makes this molecule particularly well-suited for analysis by electrospray ionization (ESI). Understanding its mass spectrometric behavior is critical for its identification, quantification in complex matrices, and structural elucidation during metabolite identification or forced degradation studies.

This guide will establish a robust analytical workflow, from sample preparation to advanced data interpretation, enabling confident and accurate characterization of this molecule.

Foundational Principles: Predicting Ionization and Behavior

The molecular structure of this compound dictates the analytical strategy. The compound has a molecular weight of 229.27 g/mol and a chemical formula of C12H13N3O. The multiple basic sites—the pyridine nitrogen and the two exocyclic amino groups—are readily protonated. This inherent basicity makes positive-ion mode electrospray ionization (ESI) the logical choice for achieving sensitive detection.

Why ESI? Electrospray ionization is a soft ionization technique that imparts minimal energy to the analyte, typically resulting in a strong signal for the protonated molecule [M+H]+. This is ideal for quantitative analysis, where preserving the parent ion is paramount. For a molecule like this, with its high proton affinity, ESI in positive ion mode will efficiently generate gas-phase ions by accepting a proton from the acidic mobile phase.

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

Sample and System Preparation

-

Analyte Preparation :

-

Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

From the stock, create a working solution of 1 µg/mL in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it serves as a proton source to facilitate ionization.

-

-

Liquid Chromatography (LC) System (Optional but Recommended) :

-

For analysis of complex mixtures, separation using a C18 reverse-phase column is recommended.

-

Mobile Phase A : Water + 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid

-

Gradient : A linear gradient from 5% to 95% B over 10 minutes is a good starting point.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometer Calibration :

-

Calibrate the mass spectrometer using the manufacturer's recommended calibration solution for the positive ion mode in the mass range of interest (e.g., m/z 50-500). This ensures high mass accuracy, which is critical for formula determination.

-

Mass Spectrometer Setup (Q-TOF or Orbitrap)

High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments are recommended for this analysis to enable accurate mass measurements and confident elemental composition determination.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | The molecule's basic nitrogens have a high proton affinity. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr (N2) | Efficiently removes solvent from the ESI droplets. |

| Desolvation Temp. | 350 - 450 °C | Ensures complete desolvation for stable ion signal. |

| Acquisition Mode | Full Scan (MS1) | To detect the [M+H]+ ion. |

| Mass Range | m/z 50 - 500 | Covers the parent ion and expected fragment ions. |

| Collision Energy (for MS/MS) | 10-40 eV (Ramp) | A ramp of collision energies ensures the capture of both low-energy and high-energy fragments. |

Data Acquisition and Processing

The overall workflow from sample preparation to final data analysis is a systematic process designed to ensure reproducibility and accuracy.

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Data Interpretation: Decoding the Mass Spectrum

Full Scan (MS1) Analysis

In the full scan spectrum, the primary ion observed will be the protonated molecule, [M+H]+.

-

Monoisotopic Mass of C12H13N3O : 229.1059

-

Expected [M+H]+ Ion (C12H14N3O+) : m/z 230.1137

A high-resolution instrument should detect this ion with a mass accuracy of <5 ppm. This accurate mass measurement allows for the confident determination of the elemental formula (C12H14N3O+), providing a high degree of certainty in the compound's identity.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is performed by isolating the [M+H]+ ion (m/z 230.1137) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The most probable fragmentation pathways involve cleavages at the most labile bonds, primarily the C-N bond connecting the pyridine and phenyl rings, and losses of small neutral molecules.

Predicted Fragmentation Pathways:

Caption: Predicted MS/MS fragmentation pathways for the [M+H]+ ion of this compound.

Summary of Key Predicted Fragments:

| Ion | m/z (Calculated) | Formula | Description |

| [M+H]+ | 230.1137 | C12H14N3O+ | Parent Ion |

| Fragment A | 109.0613 | C5H7N3+ | Resulting from the cleavage of the C-N bond between the two rings. |

| Fragment B | 215.0980 | C11H11N3O+ | Loss of a methyl radical (•CH3) from the methoxy group. |

| Fragment C | 187.0929 | C10H11N3+ | Subsequent loss of carbon monoxide (CO) from Fragment B. |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every analytical run should include:

-

A Blank Injection : A run with only the mobile phase to check for system contamination.

-

A System Suitability Test : A standard injection of the analyte to confirm system performance (e.g., peak shape, intensity, and retention time).

-

Mass Accuracy Check : The mass accuracy of the [M+H]+ ion should be consistently below 5 ppm throughout the analytical batch.

These steps ensure that the data generated is reliable and that the identification of the compound is unambiguous.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the mass spectrometric analysis of this compound. By leveraging high-resolution mass spectrometry, a systematic experimental design, and a deep understanding of fragmentation chemistry, researchers can confidently identify and characterize this molecule. The principles and protocols described herein are not only applicable to the target analyte but can also serve as a template for the analysis of other novel heterocyclic compounds in the drug discovery and development pipeline. Further studies could involve hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe the lability of the amine protons or ion mobility-mass spectrometry to investigate the gas-phase structure of the ion.

References

-

Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

The Architectural Blueprint of N-(4-methoxyphenyl)pyridine Derivatives: A Guide to Crystal Structure and Supramolecular Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methoxyphenyl)pyridine derivatives represent a privileged scaffold in medicinal chemistry and materials science, with their biological activity and physicochemical properties intrinsically linked to their three-dimensional architecture. This in-depth technical guide provides a comprehensive exploration of the crystal structures of these derivatives, offering insights into their molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern their solid-state assembly. By dissecting the principles of their synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction, this guide serves as a critical resource for researchers seeking to rationally design and engineer novel N-(4-methoxyphenyl)pyridine-based compounds with tailored properties for therapeutic and technological applications.

Introduction: The Significance of N-(4-methoxyphenyl)pyridine Scaffolds

The pyridine ring is a cornerstone in the design of biologically active molecules, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The incorporation of an N-(4-methoxyphenyl) substituent introduces a key structural and electronic modulator. The methoxy group, a potent hydrogen bond acceptor and a modulator of electronic properties, significantly influences the molecule's conformation, lipophilicity, and potential for intermolecular interactions, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1] Understanding the precise spatial arrangement of atoms and the supramolecular architecture in the solid state is paramount for establishing structure-activity relationships (SAR) and for the rational design of new chemical entities with enhanced efficacy and developability.

Molecular Geometry and Conformational Landscape

The fundamental structure of N-(4-methoxyphenyl)pyridine derivatives features a central nitrogen atom linking a pyridine ring and a 4-methoxyphenyl ring. The relative orientation of these two aromatic systems is a key determinant of the molecule's overall shape and is primarily defined by the torsion angle around the C(aryl)-N bond.

A critical aspect of the molecular geometry is the degree of planarity between the pyridine and the methoxyphenyl rings. In many observed crystal structures, these rings are not coplanar, exhibiting a distinct twist relative to each other. For instance, in the case of N-(4-methoxyphenyl)picolinamide, the dihedral angle between the mean planes of the pyridine and benzene rings is 14.25 (5)°.[4] This deviation from planarity is influenced by steric hindrance between ortho substituents and the electronic interplay between the two aromatic systems.

The conformation of the methoxy group itself is also noteworthy. It is often observed to be nearly coplanar with the benzene ring, as indicated by a small C-C-O-C torsion angle.[4] This planarity suggests a degree of resonance stabilization, where the oxygen lone pairs can delocalize into the aromatic system.

Intermolecular Interactions and Crystal Packing: The Supramolecular Synthon Approach

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a delicate balance of various non-covalent interactions. In N-(4-methoxyphenyl)pyridine derivatives, a rich tapestry of hydrogen bonds, C-H···π interactions, and π-π stacking is commonly observed, often forming predictable patterns known as supramolecular synthons.

Hydrogen Bonding

Hydrogen bonds are among the most influential forces directing crystal packing. The presence of the pyridine nitrogen, and potentially other functional groups such as amides, provides ample opportunities for hydrogen bond formation.

-

N-H···N and N-H···O Hydrogen Bonds: In derivatives containing an amine or amide linker, classical hydrogen bonds involving the N-H donor and the pyridine nitrogen or a carbonyl oxygen acceptor are prevalent. These interactions can lead to the formation of one-dimensional chains or two-dimensional networks. For example, in the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, pairs of N-H···N hydrogen bonds link molecules into inversion dimers.[5]

-

C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N hydrogen bonds also play a significant role in stabilizing the crystal lattice. The methoxy group's oxygen atom and the pyridine nitrogen are common acceptors for these interactions.

C-H···π and π-π Stacking Interactions

The aromatic nature of both the pyridine and methoxyphenyl rings makes them susceptible to C-H···π and π-π stacking interactions, which are crucial for the formation of three-dimensional supramolecular architectures.

-

C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich face of an aromatic ring. They are a common feature in the crystal packing of these derivatives, contributing to the overall cohesion of the structure.[4]

-

π-π Stacking: The parallel or offset arrangement of aromatic rings allows for attractive π-π stacking interactions. The extent and geometry of these interactions are influenced by the substituents on the rings and the overall molecular conformation. In some structures, these interactions lead to the formation of columnar or layered motifs.[5]

A Hirshfeld surface analysis can be a powerful tool to visualize and quantify these intermolecular interactions, providing a fingerprint of the crystal packing. Such analyses often reveal that H···H, C···H, and O···H contacts are the most significant contributors to the overall crystal cohesion.[4]

Experimental Methodologies: From Synthesis to Structure

The successful determination of a crystal structure is contingent upon the synthesis of a pure compound and the growth of high-quality single crystals, followed by meticulous X-ray diffraction analysis.

Synthesis of N-(4-methoxyphenyl)pyridine Derivatives

Several synthetic strategies can be employed for the preparation of N-(4-methoxyphenyl)pyridine derivatives. The choice of method often depends on the specific substitution pattern and the desired functional groups.

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds. It involves the reaction of an aryl halide (e.g., a halopyridine) with an amine (e.g., 4-methoxyaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 4-methoxyaniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination. It involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.

Experimental Protocol: General Procedure for Ullmann Condensation

-

In a reaction vessel, combine the aryl halide (1.0 equiv), 4-methoxyaniline (1.5 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).

-

Add a high-boiling polar solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Crystallization Techniques

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the solubility and stability of the compound.

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and often effective method.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

The process involves mounting the crystal on a goniometer, collecting diffraction data using an X-ray diffractometer, processing the data to obtain reflection intensities, solving the phase problem to generate an initial structural model, and refining this model against the experimental data to obtain the final, accurate crystal structure.

Data Presentation: Crystallographic Data Summary

The following table provides a hypothetical summary of crystallographic data for a representative N-(4-methoxyphenyl)pyridine derivative.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Formula Weight | 228.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0082 (9) |

| b (Å) | 15.123 (3) |

| c (Å) | 15.345 (3) |

| β (°) | 95.12 (1) |

| Volume (ų) | 1156.1 (4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.319 |

| Absorption Coefficient (mm⁻¹) | 0.75 |

| F(000) | 480 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.125 |

Note: This data is illustrative and based on typical values for such compounds.[4]

Conclusion and Future Perspectives

The crystal structure of N-(4-methoxyphenyl)pyridine derivatives is a result of a complex interplay of molecular conformation and a hierarchy of intermolecular interactions. A thorough understanding of these structural principles is indispensable for the rational design of new molecules with desired solid-state properties. The methodologies outlined in this guide provide a robust framework for the synthesis, crystallization, and structural characterization of this important class of compounds.

Future research in this area will likely focus on the application of crystal engineering principles to control the solid-state properties of these derivatives, such as polymorphism, solubility, and bioavailability. The use of co-crystallization and the formation of salts are promising strategies to modulate these properties. Furthermore, computational methods, in conjunction with experimental data, will continue to play a crucial role in predicting and understanding the crystal structures of these and other medicinally relevant compounds.

References

-

Burieva, D., Torambetov, B., Bobonazarova, S., Abdushukurov, A., Kholikov, T., Khan, A. A., Ashurov, J., & Yusufov, M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1293–1297. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Burieva, D., Torambetov, B., Bobonazarova, S., Abdushukurov, A., Kholikov, T., Khan, A. A., Ashurov, J., & Yusufov, M. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1293–1297. [Link]

-

Reyes-Mata, A., Dorazco-González, A., & Reyes-Lezama, M. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 385–389. [Link]

-

Paulus, G., Kwong, H. C., Crouse, K., & Tiekink, E. (2014). Structural fragment for the CSD search. ResearchGate. [Link]

-

Gautam, R. N., Sonkar, S. P., Yadav, S., Nath, P., & Bharty, M. K. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 351–354. [Link]

-

Saeed, S., Hussain, Z., & Siddiqui, H. L. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 100–103. [Link]

-

Al-Omair, M. A., Al-Majid, A. M., El-Emam, A. A., & Fun, H. K. (2014). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. PubChem. [Link]

-

Anthonysamy, A., Balasubramanian, S., Chinnakali, K., & Fun, H. K. (2007). 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. ResearchGate. [Link]

-

Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Molecules, 24(4), 785. [Link]

-

Zukerman-Schpector, J., Torssell, S., & Caracelli, I. (2022). Crystal structure of (E)-N′-(1-(2-hydroxy-4-methoxyphenyl)ethylidene) isonicotinohydrazide, C15H15N3O3. ResearchGate. [Link]

-

Khalilov, A. N., Gurbanov, A. V., Tüzün, B., Taslimi, P., & Tas, M. (2022). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268–273. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological screening of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

An In-Depth Technical Guide on the Initial Biological Screening of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

ForewordThe exploration of novel chemical entities for therapeutic potential is a foundational element of drug discovery. This guide provides a comprehensive framework for the initial biological screening of this compound. The pyridine-2,3-diamine scaffold is of significant interest due to its prevalence in compounds with diverse pharmacological activities. This document outlines a strategic and technically sound approach to evaluate the preliminary biological profile of this compound, intended to guide researchers in making informed decisions about its further development.

1. Compound Profile: this compoundThe core structure of pyridine-2,3-diamine is a known pharmacophore, and the addition of a 4-methoxyphenyl group can significantly influence its biological activity. This substitution may enhance binding to specific biological targets and favorably alter its pharmacokinetic properties. Therefore, a systematic initial screening is essential to uncover its potential therapeutic applications.

2. Strategic Workflow for Initial Biological ScreeningAn efficient screening process is paramount for the timely and cost-effective evaluation of a novel compound. The proposed workflow is designed to first establish a foundational understanding of the compound's safety and broad-spectrum activity, followed by more targeted investigations.

digraph "Initial Screening Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10];

"Compound Acquisition & QC" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cytotoxicity Profiling" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Antimicrobial Screening" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Anticancer Screening" [fillcolor="#FBBC05", fontcolor="#202124"];

"Anti-inflammatory Assays" [fillcolor="#FBBC05", fontcolor="#202124"];

"Early ADME/Tox" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Decision Point" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound Acquisition & QC" -> "Cytotoxicity Profiling";

"Compound Acquisition & QC" -> "Antimicrobial Screening";

"Cytotoxicity Profiling" -> "Anticancer Screening";

"Antimicrobial Screening" -> "Anti-inflammatory Assays";

"Anticancer Screening" -> "Early ADME/Tox";

"Anti-inflammatory Assays" -> "Early ADME/Tox";

"Early ADME/Tox" -> "Decision Point";

}

Figure 2: A simplified decision-making flowchart for compound progression.

A promising compound will exhibit a desirable balance of potency, selectivity, and favorable ADME/Tox properties. Such a "hit" compound would then proceed to lead optimization, where its structure is systematically modified to improve its overall profile.

7. References

- Shoemaker, R. H. The NCI60 human tumour cell line anticancer drug screen. Nat Rev Cancer6, 813–823 (2006).

- van de Waterbeemd, H. & Gifford, E. ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discov Today8, 852–861 (2003).

- National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. https://dtp.cancer.gov/discovery_development/nci-60/ (Accessed August 25, 2025).

- Wikipedia. NCI-60. https://en.wikipedia.org/wiki/NCI-60 (Accessed January 6, 2017).

- ChemDiv. Importance of ADME/Tox in Early Drug Discovery. https://www.chemdiv.com/importance-of-adme-tox-in-early-drug-discovery/ (Accessed January 21, 2022).

- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. https://www.researchgate.net/publication/349454133_Protocol_for_the_Human_Liver_Microsome_Stability_Assay (Accessed March 1, 2021).

- AxisPharm. Microsomal Stability Assay Protocol. https://axispharm.com/microsomal-stability-assay-protocol/ (Accessed March 1, 2021).

- Norecopa. NCI-60 Human Tumor Cell Lines Screen. https://norecopa.no/3r-guide/nci-60-human-tumor-cell-lines-screen (Accessed June 4, 2019).

- BioIVT. The Role of ADME & Toxicology Studies in Drug Discovery & Development. https://www.bioivt.com/the-role-of-adme-toxicology-studies-in-drug-discovery-development/ (Accessed October 3, 2020).

- Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. https://altogenlabs.com/cro-services/nci-60-human-tumor-cell-line-screen-service/ (Accessed March 1, 2021).

- Wang, J. & Urban, L. The impact of early ADME profiling on drug discovery and development strategy. Drug Discov Today9, 299–307 (2004).

- protocols.io. Microsomal stability assay for human and mouse liver microsomes. https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-kqdg3p61pl25/v1 (Accessed December 9, 2024).

- Creative Biostructure. In Vitro ADME-Tox Profiling. https://www.creative-biostructure.com/in-vitro-adme-tox-profiling_69.htm (Accessed March 1, 2021).

- Domainex. Microsomal Clearance/Stability Assay. https://www.domainex.co.uk/assay-spotlight/microsomal-clearance-stability-assay (Accessed March 1, 2021).

- BenchChem. A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. https://www.benchchem.com/blog/a-technical-guide-to-the-preliminary-biological-activity-screening-of-novel-compounds-a-case-study-approach-with-spiramin/ (Accessed March 1, 2025).

- ResearchGate. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. https://www.researchgate.net/publication/386000000_Antibiotic_susceptibility_testing_using_minimum_inhibitory_concentration_MIC_assays (Accessed November 7, 2024).

- Mercell. metabolic stability in liver microsomes. https://www.mercell.com/en-us/tender/14500000/upphandling-av-metabol-stabilitet-i-levermikrosomer-603.aspx (Accessed March 1, 2021).

- BenchChem. Initial Biological Screening of a Novel Natural Product: A Technical Guide. https://www.benchchem.com/blog/initial-biological-screening-of-a-novel-natural-product-a-technical-guide/ (Accessed March 1, 2025).

- Wikipedia. Minimum inhibitory concentration. https://en.wikipedia.org/wiki/Minimum_inhibitory_concentration (Accessed March 1, 2021).

- Athmic Biotech Solutions. Exploring LOX and COX Analysis in Anti-Inflammatory Research. https://www.athmicbiotech.com/exploring-lox-and-cox-analysis-in-anti-inflammatory-research/ (Accessed August 18, 2023).

- Kadeřábková, N. et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. npj Antimicrob Resist2, 37 (2024).

- YouTube. Cytotoxicity Assays: How We Test Cell Viability. https://www.youtube.com/watch?v=your_video_id (Accessed April 1, 2025).

- Smart Innovations. Antibiotic susceptibility testing usingminimum inhibitory concentration (MIC) assays. https://www.smart-innovations.org/post/antibiotic-susceptibility-testing-usingminimum-inhibitory-concentration-mic-assays (Accessed December 3, 2024).

- Flores-Mireles, A. L. et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protoc2, 100346 (2021).

- PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0047380 (Accessed March 1, 2013).

- Universiti Kebangsaan Malaysia. Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. https://www.ukm.my/jkukm/v2/si2-2019-06/ (Accessed November 25, 2019).

- ResearchGate. (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. https://www.researchgate.net/publication/333790000_Dual_COXLox_Inhibition_Screening_and_Evaluation_of_the_Effect_of_Pyroligneous_acid_Fractions_of_Palm_kernel_Shell_as_an_Anti-inflammatory_agents (Accessed August 6, 2025).

- MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. https://www.mdpi.com/1420-3049/28/1/35 (Accessed March 1, 2023).

- MDPI. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. https://www.mdpi.com/1422-0067/25/15/8220 (Accessed July 26, 2024).

- Newman, D. J. & Cragg, G. M. Screening and identification of novel biologically active natural compounds. Nat Prod Rep34, 687–711 (2017).

- Current Protocols. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/cpz1.10 (Accessed March 1, 2021).

- G-Biosciences. LDH Cytotoxicity Assay FAQs. https://www.gbiosciences.com/blogs/blog/ldh-cytotoxicity-assay-faqs (Accessed April 7, 2020).

- Abcam. LDH assay kit guide: Principles and applications. https://www.abcam.com/kits/ldh-assay-kit-guide (Accessed March 1, 2021).

- Chen, Y.-L. et al. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. J Med Chem55, 7285–7289 (2012).

- Frontiers. A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. https://www.frontiersin.org/articles/10.3389/fphar.2025.1500000/full (Accessed December 9, 2025).

- International Journal of Trend in Scientific Research and Development. Preparation and Biological Screening of Novel Heterocyclic Compounds. https://www.ijtsrd.com/other-scientific-research-area/other/22815/preparation-and-biological-screening-of-novel-heterocyclic-compounds/pranay-shah (Accessed March 1, 2019).

- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. https://www.mdpi.com/1420-3049/29/9/2000 (Accessed May 4, 2024).

- ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. https://www.researchgate.net/publication/372900000_Synthesis_of_23-Diaminopyridine-derived_Azabenzimidazoles_and_Phenyliminopyridine_Analogues_as_Potential_Anti-plasmodial_Agents (Accessed August 9, 2025).

- Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine. https://patents.google.com/patent/CN103664762A/en (Accessed March 26, 2014).

- El-Gazzar, M. G. et al. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Adv12, 20000–20021 (2022).

Potential Therapeutic Targets of 2-N-(4-methoxyphenyl)pyridine-2,3-diamine Derivatives: A Technical Guide

Abstract

The pyridine-2,3-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific derivative, 2-N-(4-methoxyphenyl)pyridine-2,3-diamine. While direct studies on this exact molecule are limited, by analyzing the known biological activities of the broader pyridine-2,3-diamine and pyrido[2,3-d]pyrimidine classes, we can hypothesize and outline a robust strategy for target identification and validation. This guide provides in-depth protocols and the scientific rationale for investigating this compound class, with a primary focus on its potential as a kinase inhibitor for applications in oncology.

Introduction: The Pyridine-2,3-Diamine Scaffold

Pyridine derivatives are fundamental building blocks in pharmaceutical development, known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The pyridine-2,3-diamine substructure is of particular interest as it serves as a precursor to more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are recognized as potent inhibitors of various protein kinases.[4][5][6] The subject of this guide, this compound, combines this active scaffold with a methoxyphenyl group, a common feature in many kinase inhibitors that can influence solubility, cell permeability, and target engagement through specific bonding interactions.[7]

Given the established role of the parent scaffold in oncology, this guide will primarily focus on the hypothesis that this compound derivatives are potent inhibitors of protein kinases involved in cancer cell proliferation and survival.

Hypothesized Target Class: Protein Kinases

The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from pyridine-2,3-diamine derivatives, is a well-established kinase inhibitor template.[4][8][9] These compounds have shown significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), PI3K, and Cyclin-Dependent Kinases (CDKs).[4][5] Therefore, it is a primary hypothesis that this compound derivatives will exhibit inhibitory activity against one or more protein kinases.

Potential Kinase Targets and Signaling Pathways

Several specific kinases are implicated as potential targets for this class of compounds:

-

Cyclin-Dependent Kinase 4 (CDK4): Pyrido[2,3-d]pyrimidin-7-ones have been identified as highly potent and selective inhibitors of CDK4.[6] CDK4, in complex with cyclin D, is a key regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4 leads to cell cycle arrest and is a validated strategy in cancer therapy.

-

mTOR (Mechanistic Target of Rapamycin): Pyrido[2,3-d]pyrimidine-2,4-diamines have been developed as potent and selective inhibitors of mTOR kinase, which is a central regulator of cell growth, proliferation, and survival.[10]

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer.[11] The general class of nitrogen-containing heterocyclic compounds has shown promise in ALK inhibition.

-

EGFR and VEGFR-2: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a promising anti-cancer strategy.[12] The pyridine scaffold is a key feature in some dual EGFR/VEGFR-2 inhibitors.

The diagram below illustrates the central role of these kinases in cancer cell signaling.

Caption: Key signaling pathways in cancer regulated by potential kinase targets.

Experimental Workflow for Target Validation

A systematic approach is required to identify and validate the specific kinase targets of this compound derivatives. The following workflow outlines the key experimental stages.

Caption: A stepwise workflow for kinase target identification and validation.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the target validation workflow. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method.

Materials:

-

Recombinant human kinase (e.g., CDK4/Cyclin D1)

-

Kinase-specific substrate (e.g., a peptide substrate)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Rationale: A wide concentration range is necessary to accurately determine the IC50 value.

-

-

Assay Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

-

Incubate for 10 minutes at room temperature. Rationale: This pre-incubation allows the compound to bind to the kinase before the reaction is initiated.

-

-

Initiation of Kinase Reaction:

-

Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase. Rationale: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. Rationale: The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Derivative 1 | CDK4/Cyclin D1 | 15.2 |

| Derivative 2 | CDK4/Cyclin D1 | 8.7 |

| Staurosporine | CDK4/Cyclin D1 | 5.4 |

Protocol: Cellular Target Engagement Assay

This protocol describes a method to confirm that the compound interacts with its intended target within a cellular context.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand (the test compound) stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK4)

-

Test compound

-

PBS (Phosphate-buffered saline)

-

Lysis buffer

-

Antibody specific to the target protein

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture the cells to ~80% confluency.

-

Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for 1 hour.

-

-

Thermal Shift:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Rationale: This heating step will denature and precipitate proteins. Stabilized proteins will remain in solution at higher temperatures.

-

Cool the tubes on ice for 3 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the protein concentration in the supernatant.

-

-

Western Blotting:

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

-

Quantify the band intensities to determine the amount of soluble target protein at each temperature.

-

-

Data Analysis:

-

Plot the percentage of soluble target protein versus temperature for both the vehicle-treated and compound-treated samples.

-

The shift in the melting curve for the compound-treated sample indicates target engagement.

-

Other Potential Therapeutic Avenues

While the primary hypothesis focuses on kinase inhibition, the pyridine-2,3-diamine scaffold has been associated with other biological activities that warrant consideration.

-

Antimicrobial and Antiviral Activity: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.[1][13] The mechanism of action in these contexts can vary widely, from inhibiting essential enzymes to disrupting cell membranes.

-

Antiparasitic Activity: Derivatives of 2,3-diaminopyridine have shown activity against parasitic protozoans like Plasmodium falciparum and Trypanosoma brucei.[14]

-

Central Nervous System (CNS) Activity: Certain substituted pyridines have demonstrated anticonvulsant and sympathetic blocking activities.[15][16] The 4-methoxyphenyl moiety is also present in compounds targeting serotonin receptors, suggesting potential applications in neuropsychiatric disorders.[17]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The strong precedent for kinase inhibition by related compounds provides a clear and actionable path for target identification and validation. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate these derivatives.

Future work should focus on a broad kinase screen to identify initial hits, followed by rigorous IC50 determination and cellular target engagement studies. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds. Furthermore, exploring the potential of these compounds in other therapeutic areas, such as infectious diseases and CNS disorders, could unveil novel applications for this versatile chemical scaffold.

References

-

Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. [Link]

-

Adarsh, V. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-423. [Link]

-

Sahu, N. K., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]

-

Kisliuk, R. L., et al. (1993). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (9). ResearchGate. [Link]

-

Elzahabi, H. S. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Adarsh, V. K., et al. (2023). Scheme for the synthesis of pyrido[2,3-d]pyrimidine diamine derivative (9). ResearchGate. [Link]

-

Leonard, J. T., et al. (2003). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. [Link]

-

Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(11), 2535. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

- Warner Lambert Co. (1994). PYRIDO [2,3-d]PYRIMIDINE-2,7-DIAMINE KINASE INHIBITORS.

-

Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

-